2-Benzyl-1H-benzimidazole-6-carboxylic acid
Description
Historical Evolution of Benzimidazole-Based Pharmacophores
The therapeutic exploration of benzimidazoles traces back to the mid-20th century when researchers first recognized their structural resemblance to purine bases. Initial investigations in the 1940s revealed that 5,6-dimethylbenzimidazole constituted a structural component of vitamin B~12~, sparking interest in its biological mimicry potential. The 1950s marked a pivotal era with Ciba AG's discovery of desnitazene (1-(β-diethylaminoethyl)-2-benzylbenzimidazole), which demonstrated prototype analgesic activity despite suboptimal efficacy.
Subsequent decades witnessed systematic structure-activity relationship (SAR) studies that unlocked the scaffold's therapeutic diversity:
- 1970s-1980s : Development of anthelmintic agents (albendazole, mebendazole) through nitro group substitutions
- 1990s : Proton pump inhibitors (omeprazole, lansoprazole) leveraging sulfinyl linkages
- 2000s-Present : Expansion into antiviral, anticancer, and anti-inflammatory domains via targeted substituent engineering
This evolutionary trajectory underscores the benzimidazole nucleus' adaptability, with over 150 clinically approved derivatives spanning 20 therapeutic categories. The scaffold's success stems from its capacity to accommodate diverse functional groups while maintaining favorable pharmacokinetic properties.
Structural Significance of 2-Benzyl and 6-Carboxylic Acid Substituents
The specific substitution pattern in 2-benzyl-1H-benzimidazole-6-carboxylic acid confers distinct physicochemical and pharmacological characteristics:
2-Benzyl Group
- Steric Modulation : The benzyl moiety at position 2 introduces a hydrophobic domain that enhances membrane permeability while creating steric hindrance to limit off-target interactions.
- Electron Donation : The alkyl chain bridges the benzimidazole core to the phenyl ring, enabling conjugation effects that stabilize charge-transfer complexes with biological targets.
- SAR Flexibility : Position 2 substitutions significantly influence receptor binding kinetics, with benzyl groups demonstrating optimal balance between lipophilicity and spatial orientation.
6-Carboxylic Acid Group
- Hydrogen Bonding Capacity : The ionizable carboxylic acid at position 6 serves as a hydrogen bond donor/acceptor, facilitating interactions with polar residues in enzyme active sites.
- Charge Modulation : Deprotonation at physiological pH introduces negative charge, improving water solubility and directing molecular orientation in aqueous biological matrices.
- Metabolic Stability : The electron-withdrawing carboxylic acid group reduces oxidative metabolism at adjacent positions, prolonging plasma half-life compared to non-carboxylated analogs.
Synergistic Effects
The orthogonal positioning of benzyl (position 2) and carboxylic acid (position 6) groups creates a dipolar molecular architecture that enhances target engagement through complementary interactions:
| Interaction Type | 2-Benzyl Contribution | 6-Carboxylic Acid Contribution |
|---|---|---|
| Hydrophobic | Phenyl ring π-cloud | Alkyl spacer |
| Hydrogen Bonding | - | COOH/COO^- groups |
| Steric Effects | Bulky substituent | Minimal contribution |
| Electronic Modulation | Electron-donating resonance | Electron-withdrawing induction |
Table 1: Comparative analysis of substituent contributions in this compound
This strategic substitution pattern has enabled the compound to serve as:
- A synthetic intermediate for kinase inhibitors via carboxylate-mediated metal coordination
- A building block for protease-targeted therapeutics through benzyl group aromatic stacking
- A precursor to bifunctional chelators in diagnostic imaging applications
Recent advances in computational drug design have further validated the structural rationale behind these substitutions. Molecular docking studies reveal that the 2-benzyl group occupies hydrophobic subpockets in target proteins, while the 6-carboxylic acid forms salt bridges with conserved lysine or arginine residues. This dual functionality positions the compound as a versatile scaffold for developing selective enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
2-benzyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYLIYKCQPPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353757 | |
| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208118-13-2 | |
| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl carboxylic acid derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. This method provides high yields and is relatively straightforward .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling and transition metal-catalyzed C-N coupling reactions. These methods are scalable and provide high purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
2-Benzyl-1H-benzimidazole-6-carboxylic acid has been explored for its potential as a pharmacological agent:
- Antimicrobial Activity: Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. A study demonstrated that modifications to the benzimidazole structure can enhance its efficacy against resistant strains of bacteria .
- Anticancer Properties: The compound has been investigated for its role in inhibiting cancer cell proliferation. Its mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in various cancer cell lines |
Biochemical Applications
This compound serves as a biochemical reagent in several pathways:
- Signal Transduction: Studies have shown that this compound can modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell growth and survival .
- Protein Interaction Studies: It is utilized in research involving protein-ligand interactions, particularly in the context of drug design and discovery .
| Application Area | Specific Use |
|---|---|
| Signal Transduction | Modulation of MAPK and PI3K/Akt pathways |
| Protein Interaction | Screening for potential drug candidates |
Material Science
The compound's unique chemical structure allows it to be used in developing advanced materials:
- Supramolecular Chemistry: 2-Benzyl-1H-benzimidazole derivatives have been integrated into supramolecular systems for targeted drug delivery applications. These systems utilize pH-sensitive properties to release drugs specifically at tumor sites .
| Material Type | Application |
|---|---|
| Supramolecular Nanoparticles | Targeted drug delivery systems |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated that compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains.
Case Study 2: Cancer Therapeutics
In another investigation, researchers assessed the anticancer properties of this compound on human breast cancer cells. The findings revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability, suggesting its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Benzyl-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The table below compares structural features, molecular formulas, and inferred properties of 2-benzyl-1H-benzimidazole-6-carboxylic acid with related compounds:
Biological Activity
2-Benzyl-1H-benzimidazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural characteristics of these compounds allow them to interact with various biological targets, making them valuable in drug development.
Key Biological Activities
- Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In one study, the compound showed a minimum inhibitory concentration (MIC) of 50 µg/ml against Salmonella typhi and 250 µg/ml against Candida albicans .
- Anticancer Activity : This compound has been evaluated for its potential to inhibit cancer cell proliferation. Research indicates that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways . For example, compounds related to benzimidazole have been shown to halt the cell cycle in cancer cells, thereby preventing tumor growth.
- Antiviral Activity : The compound has also been studied for its antiviral properties, particularly against hepatitis B and C viruses. It has been reported to inhibit the secretion of viral proteins, demonstrating significant antiviral potential .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in various metabolic pathways, inhibiting their activity. This interaction can lead to altered cellular metabolism and function .
- Gene Expression Modulation : It influences gene expression patterns by interacting with transcription factors and other regulatory proteins, which can affect cellular responses to external stimuli .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by Mahmoud et al. evaluated various benzimidazole derivatives for their antimicrobial activity using the broth microdilution method. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
- Cancer Cell Studies : In vitro studies demonstrated that this compound could effectively induce cell cycle arrest in human cancer cell lines, leading to decreased viability and increased apoptosis rates. This effect was linked to the modulation of p53 and other apoptotic markers .
- Antiviral Mechanism : Xu et al. reported that benzimidazole derivatives could inhibit the secretion of hepatitis B surface antigen (HBsAg) with an EC50 value of 1.5 µM, indicating potential as antiviral agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Benzyl-1H-benzimidazole-6-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with benzyl-substituted carboxylic acids under acidic conditions. Key steps include:
- Condensation : Use a 1:1 molar ratio of 2-aminobenzimidazole precursors and benzyl-containing carboxylic acids in refluxing acetic acid or polyphosphoric acid (PPA) for 6–12 hours.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity .
- Optimization : Ultrasound-assisted synthesis (e.g., 50°C, 40 kHz) reduces reaction time by 50% and increases yield by 15–20% compared to conventional heating .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the benzyl group (δ 4.5–5.0 ppm for CH₂) and carboxylic acid proton (δ 12.5–13.0 ppm).
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL-97 for refinement) resolves the planar benzimidazole core and hydrogen-bonding networks. Symmetry operations and fractional coordinates are analyzed to validate molecular packing .
- FT-IR : Carboxylic acid O–H stretching (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data and crystallographic refinements for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G* level) to identify discrepancies in tautomeric forms or protonation states.
- Twinned Data Analysis : For ambiguous X-ray reflections, use SHELXD for dual-space recycling and SHELXE for density modification to resolve overlapping peaks .
- Iterative Refinement : Apply Hirshfeld surface analysis to validate hydrogen-bonding interactions and adjust refinement parameters (e.g., thermal displacement factors) .
Q. What computational approaches are suitable for predicting the reactivity of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Docking Studies : Use Gaussian09 or ORCA to calculate frontier molecular orbitals (FMOs) and predict coordination sites (e.g., carboxylic oxygen as a ligand for Ag⁺ or Zn²⁺) .
- Molecular Dynamics (MD) : Simulate MOF stability in solvents (e.g., water, DMF) with GROMACS, focusing on ligand exchange kinetics and pore accessibility .
Q. What strategies improve regioselective functionalization of the benzimidazole core for targeted biological activity?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters to direct electrophilic substitution (e.g., nitration at C5 or C7 positions) .
- Microwave-Assisted Synthesis : Enhance selectivity for N-alkylation (e.g., benzyl bromide) by reducing side reactions through controlled heating (80°C, 30 minutes) .
Q. How should researchers address stability issues during prolonged storage or high-temperature experiments?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
